molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4

2-Amino-6-chloroimidazo[1,2-b]pyridazine

Cat. No. B582029
M. Wt: 168.584
InChI Key: VEHNVCGISXDBIG-UHFFFAOYSA-N
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Description

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H5ClN4 . It is often used as a research chemical . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, often involves a Diaza–Wittig reaction as a key step . An efficient synthesis strategy has been developed to access versatile pyridazine derivatives, allowing the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular weight of “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is 153.57 g/mol . The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 .


Chemical Reactions Analysis

Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine in its 3-position has been achieved . The reaction conditions were investigated in the presence of chloro groups, and various 3-(hetero)arylimidazo[1,2-b]pyridazines were synthesized in good to excellent yields .


Physical And Chemical Properties Analysis

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a solid compound . It has a molecular weight of 153.57 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Molecular Recognition and Drug Discovery
    • Summary of Application : The pyridazine ring, which is a part of the “2-Amino-6-chloroimidazo[1,2-b]pyridazine” molecule, has unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • Methods of Application : The pyridazine ring is used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .
    • Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Antituberculosis Agents
    • Summary of Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods of Application : The development of anti-TB compounds of the imidazo [1,2- a ]pyridine class is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment .

Future Directions

Imidazo[1,2-a]pyridine analogues, which include “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, have been recognized for their wide range of applications in medicinal chemistry . They are being explored for their potential in treating diseases such as tuberculosis . Future research may focus on further understanding their mechanisms of action and optimizing their synthesis for medicinal applications .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNVCGISXDBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677833
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloroimidazo[1,2-b]pyridazine

CAS RN

887625-09-4
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100-mL, round-bottomed flask was added azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone from Step 2 (2.3 g, 10 mmol) and DMF (40 mL). The solution was heated to 100° C. and H2O (1.8 mL, 100 mmol) was added. The mixture was stirred for 45 min and then allowed to cool to room temperature. The mixture was poured into water (150 mL) and then concentrated in vacuo. The solid residue was dissolved in 1:2 MeOH/CH2Cl2 (900 mL) and concentrated onto silica. Purification by silica gel chromatography (1 to 5% MeOH (2 M in NH3)/CH2Cl2) afforded the title compound as a yellow-green solid (0.71 g, 42% yield). MS (ESI positive ion) m/z: 169 (M+1). 1H NMR (400 MHz, DMSO-d6): δ ppm 7.69 (d, J=9.2 Hz, 1H), 7.37 (s, 1H), 7.05 (d, J=9.2 Hz, 1H), 5.74 (broad s, 2H).
Name
azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

To a solution of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide (80 mg, 0.30 mmol) in a THF:methanol:water (1 mL each) mixture was added anhydrous potassium carbonate (400 mg, 3 mmol). The reaction mixture was refluxed for 8 hrs. After cooling to rt, the reaction mixture diluted with ethyl acetate and water. The phases were separated and the organic layer was washed with brine (2×5 mL), dried over sodium sulfate and concentrated to afford the title compound (45 mg, 90%). 1H NMR (DMSO-d6, 300 MHz): δ 5.65 (s, 2H), 7.02 (d, 1H), 7.7 (d, 1H).
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

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